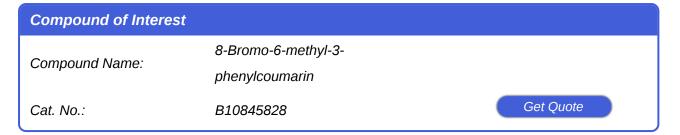


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Spectroscopic Analysis of 8-Bromo-6-methyl-3phenylcoumarin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of **8-Bromo-6-methyl-3-phenylcoumarin**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a predictive analysis based on the well-established spectroscopic characteristics of its core components: the coumarin scaffold, and the effects of bromo, methyl, and phenyl substituents. This guide offers detailed experimental protocols for the acquisition of spectroscopic data and presents the expected data in a structured format to aid researchers in the identification and characterization of this and similar coumarin derivatives.

Introduction

Coumarins are a significant class of benzopyrone-based heterocyclic compounds, widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. The substitution pattern on the coumarin ring system plays a crucial role in modulating their biological efficacy. **8-Bromo-6-methyl-3-phenylcoumarin** is a synthetic derivative whose biological potential is of interest to the drug development community. A thorough spectroscopic characterization is the cornerstone of its chemical identification and quality control. This guide outlines the expected outcomes from key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.



Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **8-Bromo-6-methyl-3-phenylcoumarin**. These predictions are based on the analysis of structurally similar compounds and the known effects of the individual substituents on the coumarin framework.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	~ 7.8 - 8.0	S	-
H-5	~ 7.4 - 7.6	S	-
H-7	~ 7.2 - 7.4	S	-
Phenyl H (ortho)	~ 7.5 - 7.7	m	-
Phenyl H (meta, para)	~ 7.3 - 7.5	m	-
Methyl (C6-CH₃)	~ 2.4 - 2.6	S	-

Table 2: Predicted ¹³C NMR Spectral Data



Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-2 (C=O)	~ 158 - 162
C-3	~ 125 - 130
C-4	~ 140 - 145
C-4a	~ 118 - 122
C-5	~ 128 - 132
C-6	~ 135 - 140
C-7	~ 115 - 120
C-8	~ 110 - 115
C-8a	~ 150 - 155
Phenyl C (ipso)	~ 130 - 135
Phenyl C (ortho, meta, para)	~ 128 - 130
Methyl (C6-CH₃)	~ 20 - 25

Table 3: Predicted FT-IR Spectral Data

Predicted Wavenumber (cm ⁻¹)	Intensity
1700 - 1740	Strong
1450 - 1600	Medium - Strong
1200 - 1300	Strong
3000 - 3100	Medium
2850 - 2960	Medium
500 - 600	Medium
	(cm ⁻¹) 1700 - 1740 1450 - 1600 1200 - 1300 3000 - 3100 2850 - 2960

Table 4: Predicted Mass Spectrometry Data



lon	Predicted m/z	Notes
[M] ⁺	328/330	Molecular ion peak with isotopic pattern for Bromine (19Br/81Br)
[M-CO]+	300/302	Loss of carbon monoxide
[M-Br] ⁺	249	Loss of Bromine radical

Table 5: Predicted UV-Vis Spectral Data

Solvent	Predicted λmax (nm)	Molar Absorptivity (ε)
Ethanol	~ 290 - 350	-
Chloroform	~ 295 - 355	-

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

- 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of 8-Bromo-6-methyl-3-phenylcoumarin in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.



- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
- 3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
- Objective: To identify the functional groups present in the molecule.
- Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR)
 accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
 Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- 3.3 Mass Spectrometry (MS)
- Objective: To determine the molecular weight and fragmentation pattern of the molecule.



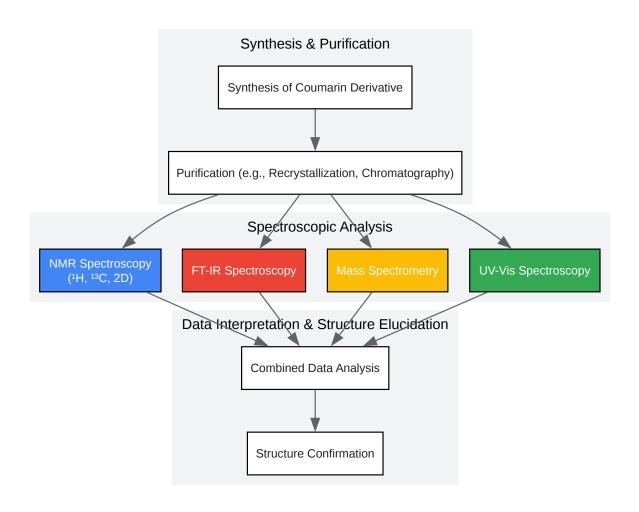
- Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
- Sample Preparation:
 - GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
 - LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
- Acquisition:
 - GC-MS: Inject the sample into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.
 - LC-MS: Inject the sample into the LC system for separation before introduction into the mass spectrometer.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (19Br and 81Br in approximately a 1:1 ratio) should be evident for bromine-containing fragments.
- 3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy
- Objective: To determine the electronic absorption properties of the molecule, which are related to its conjugated system.
- Instrumentation: A UV-Vis spectrophotometer.
- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, chloroform, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
- Acquisition:



- Record a baseline spectrum using a cuvette containing only the solvent.
- Record the absorption spectrum of the sample solution over a range of wavelengths (e.g., 200-600 nm).
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis of a Novel Coumarin Derivative

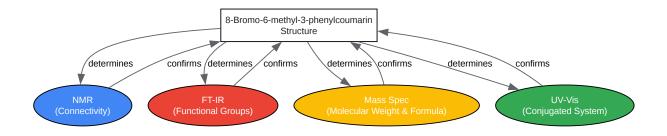


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Caption: Workflow for the synthesis and spectroscopic characterization of a novel coumarin.



Diagram 2: Logical Relationship of Spectroscopic Data to Molecular Structure



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Caption: Interrelationship between molecular structure and spectroscopic data.

Conclusion

This technical guide provides a foundational framework for the spectroscopic analysis of **8-Bromo-6-methyl-3-phenylcoumarin**. While direct experimental data is currently scarce, the predictive data and detailed protocols presented herein offer a robust starting point for researchers. The synergistic use of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy is essential for the unambiguous structural elucidation and characterization of this and other novel coumarin derivatives, which is a critical step in the journey of drug discovery and development.

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